Navitoclax

Catalog No.
S548180
CAS No.
923564-51-6
M.F
C47H55ClF3N5O6S3
M. Wt
974.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Navitoclax

CAS Number

923564-51-6

Product Name

Navitoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

Molecular Formula

C47H55ClF3N5O6S3

Molecular Weight

974.6 g/mol

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1

InChI Key

JLYAXFNOILIKPP-KXQOOQHDSA-N

SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABT 263, ABT-263, ABT263, navitoclax

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Description

The exact mass of the compound Navitoclax is 973.29551 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Navitoclax is a small molecule inhibitor that targets a protein called BCL-2. BCL-2 is part of a family of proteins that regulate cell death (apoptosis) []. By inhibiting BCL-2, Navitoclax can trigger apoptosis in cancer cells, making it a potential therapeutic agent. Here's a closer look at its applications in scientific research:

Anti-Cancer Properties

One of the most widely explored areas of Navitoclax research is its potential for cancer treatment. BCL-2 overexpression is observed in many cancers, allowing cancer cells to evade apoptosis and survive []. Navitoclax's ability to inhibit BCL-2 has shown promise in pre-clinical studies, inducing cell death in various cancer cell lines [, ].

Combination Therapy:

Research suggests that Navitoclax might be more effective when combined with other therapies. For instance, studies have shown that Navitoclax combined with chemotherapy or other targeted therapies can lead to synergistic cell death effects in cancer cells [].

  • Navitoclax (ABT-263) is an orally bioavailable small molecule inhibitor belonging to a class of drugs known as BH3 mimetics [].
  • It was discovered and developed by Abbott Laboratories [].

Significance in Scientific Research

  • Navitoclax is being investigated for its potential to induce apoptosis (programmed cell death) in cancer cells [, ].
  • Cancer cells often have malfunctions in their apoptotic pathways, allowing them to survive and grow uncontrollably. By targeting these pathways, Navitoclax may offer a novel approach to cancer treatment [].

Molecular Structure Analysis

  • Navitoclax has a complex chemical structure that includes several functional groups [].
  • Key features include a piperazine ring, a benzyl group, and a sulfonamide moiety [].
  • The specific arrangement of these groups is believed to be critical for its interaction with Bcl-2 proteins [].

Chemical Reactions Analysis

  • The detailed synthesis of Navitoclax is not publicly available due to proprietary reasons [].
  • As an investigational drug, its specific decomposition pathways are not yet fully characterized in scientific literature.

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Navitoclax is not readily available in scientific publications.
  • Navitoclax belongs to a class of drugs called BH3 mimetics. These molecules mimic the action of natural proteins called BH3 domains, which trigger apoptosis [].
  • Bcl-2 proteins are another group of proteins that regulate apoptosis. In healthy cells, the balance between BH3 proteins and Bcl-2 proteins determines cell survival. Cancer cells often overexpress Bcl-2 proteins, promoting their survival [].
  • Navitoclax binds to Bcl-2 proteins, preventing them from inhibiting apoptosis. This allows BH3 proteins to initiate cell death in cancer cells [].
  • As an investigational drug, the safety profile of Navitoclax is still under investigation. Clinical trials are designed to assess potential side effects and safety concerns [].
  • Studies suggest that Navitoclax may cause thrombocytopenia (low blood platelet count) as a side effect [].

Please note:

  • The information provided is based on publicly available scientific research and does not constitute medical advice.
  • Navitoclax is an investigational drug and is not yet approved for any medical use.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

9.6

Exact Mass

973.29551

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XKJ5VVK2WD

Drug Indication

Treatment of myelofibrosis

Pharmacology

Navitoclax is an orally active, synthetic small molecule and an antagonist of a subset of the B-cell leukemia 2 (Bcl-2) family of proteins with potential antineoplastic activity. Navitoclax selectively binds to apoptosis suppressor proteins Bcl-2, Bcl-XL, and Bcl-w, which are frequently overexpressed in a wide variety of cancers, including those of the lymph, breast, lung, prostate, and colon, and are linked to tumor drug resistance. Inhibition of these apoptosis suppressors prevents their binding to the apoptotic effectors Bax and Bak proteins, thereby triggering apoptotic processes in cells overexpressing Bcl-2, Bcl-XL, and Bcl-w. This eventually reduces tumor cell proliferation.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins-the executioners (Bax, Bak) that actually start the destruction pathway, and the sentinel proteins. Cancer cells frequently overexpress the Bcl-2-like proteins, and thus, when they sustain DNA damage-from radiation, for example-they continue growing. Preventing the Bcl-2-like proteins from binding to the executioners might be able to trigger cell death in the tumor.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Apoptosis
BCL2L [HSA:598 599 4170 597] [KO:K04570 K02163 K02539 K02162]

Other CAS

923564-51-6

Wikipedia

Navitoclax

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

Gandhi L, Camidge DR, Ribeiro de Oliveira M, Bonomi P, Gandara D, Khaira D, Hann CL, McKeegan EM, Litvinovich E, Hemken PM, Dive C, Enschede SH, Nolan C, Chiu YL, Busman T, Xiong H, Krivoshik AP, Humerickhouse R, Shapiro GI, Rudin CM (March 2011). "Phase I study of Navitoclax (ABT-263), a novel Bcl-2 family inhibitor, in patients with small-cell lung cancer and other solid tumors". Journal of Clinical Oncology. 29 (7): 909–16. doi:10.1200/JCO.2010.31.6208. PMC 4668282. PMID 21282543.

Leverson JD, Phillips DC, Mitten MJ, Boghaert ER, Diaz D, Tahir SK, et al. (March 2015). "Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy". Science Translational Medicine. 7 (279): 279ra40. doi:10.1126/scitranslmed.aaa4642. PMID 25787766.

Chen, J.; Jin, S.; Abraham, V.; Huang, X.; Liu, B.; Mitten, M. J.; Nimmer, P.; Lin, X.; Smith, M.; Shen, Y.; Shoemaker, A. R.; Tahir, S. K.; Zhang, H.; Ackler, S. L.; Rosenberg, S. H.; Maecker, H.; Sampath, D.; Leverson, J. D.; Tse, C.; Elmore, S. W. (2011). "The Bcl-2/Bcl-XL/Bcl-w Inhibitor, Navitoclax, Enhances the Activity of Chemotherapeutic Agents In Vitro and In Vivo". Molecular Cancer Therapeutics. Mol Cancer Ther. 2011 Dec;10(12):2340-9. doi: 10.1158/1535-7163.MCT-11-0415. Epub 2011 Sep 13. 10 (12): 2340–9. doi:10.1158/1535-7163.MCT-11-0415. PMID 21914853.

Zhu Y, Tchkonia T, Fuhrmann-Stroissnigg H, Dai HM, Ling YY, Stout MB, et al. (June 2016). "Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors". Aging Cell. 15 (3): 428–35. doi:10.1111/acel.12445. PMC 4854923. PMID 26711051.

Chang J, Wang Y, Shao L, Laberge RM, Demaria M, Campisi J, Janakiraman K, Sharpless NE, Ding S, Feng W, Luo Y, Wang X, Aykin-Burns N, Krager K, Ponnappan U, Hauer-Jensen M, Meng A, Zhou D (January 2016). "Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice". Nature Medicine. 22 (1): 78–83. doi:10.1038/nm.4010. PMC 4762215. PMID 26657143.

Bussian, Tyler J.; Aziz, Asef; Meyer, Charlton F.; Swenson, Barbara L.; van Deursen, Jan M.; Baker, Darren J. (October 2018). "Clearance of senescent glial cells prevents tau-dependent pathology and cognitive decline". Nature. 562 (7728): 578–582. doi:10.1038/s41586-018-0543-y. ISSN 1476-4687.

Hauck P, Chao BH, Litz J, Krystal GW (April 2009). "Alterations in the Noxa/Mcl-1 axis determine sensitivity of small cell lung cancer to the BH3 mimetic ABT-737". Molecular Cancer Therapeutics. 8 (4): 883–92. doi:10.1158/1535-7163.MCT-08-1118. PMID 19372561.

National Cancer Institute (sponsor), Corcoran R. "Trametinib and Navitoclax in Treating Patients With Advanced or Metastatic Solid Tumors". ClinicalTrials.gov. National Institutes of Health. Retrieved 24 June 2017. ClinicalTrials.gov Identifier: NCT02079740

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